Ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4-methylthiazole-5-carboxylate
Description
This compound is a thiazole derivative featuring a 4-methylthiazole-5-carboxylate core, substituted at the 2-position with a benzamido group. The benzamido moiety is further modified with a 3,5-dimethylpiperidin-1-yl sulfonyl group. This structure is characteristic of medicinal chemistry candidates targeting enzymes or receptors where sulfonamides and heterocycles play critical roles .
Properties
IUPAC Name |
ethyl 2-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5S2/c1-5-29-20(26)18-15(4)22-21(30-18)23-19(25)16-6-8-17(9-7-16)31(27,28)24-11-13(2)10-14(3)12-24/h6-9,13-14H,5,10-12H2,1-4H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPIJYJLNVHWOSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CC(CC(C3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4-methylthiazole-5-carboxylate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the Piperidine Moiety: The piperidine ring is introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an electrophilic intermediate.
Sulfonamide Formation: The sulfonamide group is formed by reacting a sulfonyl chloride with an amine, in this case, the piperidine derivative.
Amidation: The final step involves the coupling of the thiazole carboxylate with the sulfonamide intermediate using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) to form the desired amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the piperidine moiety, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the sulfonamide group or the thiazole ring, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group or the benzamido moiety, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Amines, thiols, under basic or neutral conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, Ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4-methylthiazole-5-carboxylate is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could act as an inhibitor of certain enzymes or receptors, making it a potential lead compound for the development of new drugs.
Industry
In the industrial sector, this compound could be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals. Its synthesis and applications are of interest for the development of new materials and products.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound may act as an inhibitor or modulator. The exact pathways and interactions depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Core Thiazole Derivatives
Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate ():
- Structural Differences : Lacks the sulfonyl benzamido and piperidinyl groups. Instead, it has a hydroxylphenyl substituent.
- Synthesis : Prepared via cyclization of 4-hydroxybenzenecarbothioamide with ethyl 2-chloroacetoacetate .
- Activity : Exhibits antimicrobial properties against Gram-positive bacteria and fungi, with MIC values ranging from 8–32 µg/mL .
- Physicochemical Properties : Lower molecular weight (~307 g/mol) compared to the target compound (~493 g/mol), resulting in higher solubility in polar solvents.
Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate ():
Sulfonamide-Containing Analogs
BA93007 (Ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-4-methylthiophene-3-carboxylate) ():
- Structural Differences : Replaces the thiazole core with a thiophene ring and adds a benzodioxolylmethyl group.
- Physicochemical Properties : Higher molecular weight (~599 g/mol) due to the benzodioxole substituent, likely reducing aqueous solubility compared to the target compound.
Pioglitazone Hydrochloride ():
- Structural Differences : A thiazolidinedione derivative with a pyridinyl-ethoxy-benzyl group.
- Activity: PPAR-γ agonist used for type 2 diabetes (EC₅₀ ~ 0.3 µM). The sulfone-free structure highlights the unique role of the sulfonamide in the target compound for non-diabetic applications .
Sulfone-Containing Compounds ()
Sulfones are known for diverse biological activities:
- Anti-inflammatory : Celecoxib analogs with sulfonamide groups show COX-2 selectivity (IC₅₀ ~ 40 nM).
- Anticancer : Sulfonamide inhibitors of carbonic anhydrase IX (e.g., SLC-0111) exhibit IC₅₀ values of 5–10 nM.
- Comparison with Target Compound : The 3,5-dimethylpiperidinyl sulfonyl group in the target compound may enhance blood-brain barrier penetration compared to simpler sulfonamides, making it suitable for CNS targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
